molecular formula C9H11Cl2NO B13049813 (S)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL

(S)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL

Cat. No.: B13049813
M. Wt: 220.09 g/mol
InChI Key: KHEUTRNRVDMTRI-SECBINFHSA-N
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Description

(S)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-ol is a chiral β-amino alcohol compound of high interest in medicinal chemistry and pharmaceutical research. This single-enantiomer building block is characterized by a phenylethanolamine scaffold, a structure recognized for its significance in the development of biologically active molecules . The presence of the methylamino group and two chlorine atoms on the phenyl ring makes it a valuable intermediate for structure-activity relationship (SAR) studies and the synthesis of more complex target compounds . This chiral synthon is primarily utilized in the research and development of potential therapeutic agents. Its core structure is relevant in the design of ligands for G protein-coupled receptors (GPCRs) . The stereochemistry of the compound is critical, as the (S)-enantiomer can exhibit distinct biological activity and binding affinity compared to its (R)-counterpart, a common feature in chiral amino alcohols used in drug discovery . Researchers employ this compound as a key intermediate in synthetic routes, where it can be further functionalized to create libraries of molecules for high-throughput screening . All products are intended for Research Use Only and are not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

(2S)-2-(2,5-dichlorophenyl)-2-(methylamino)ethanol

InChI

InChI=1S/C9H11Cl2NO/c1-12-9(5-13)7-4-6(10)2-3-8(7)11/h2-4,9,12-13H,5H2,1H3/t9-/m1/s1

InChI Key

KHEUTRNRVDMTRI-SECBINFHSA-N

Isomeric SMILES

CN[C@H](CO)C1=C(C=CC(=C1)Cl)Cl

Canonical SMILES

CNC(CO)C1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichlorobenzaldehyde and methylamine.

    Formation of Intermediate: The 2,5-dichlorobenzaldehyde undergoes a reductive amination reaction with methylamine to form an intermediate imine.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to ensure the enantiomeric purity of the product.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form a secondary amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a secondary amine.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on aromatic substitution patterns, amino group modifications, and stereochemistry. Below is a detailed comparison with key compounds:

U50,488 (2-(3,4-Dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide)

  • Structure : Shares a dichlorophenyl group but incorporates a cyclohexyl-pyrrolidine moiety and acetamide backbone.
  • Pharmacology: A selective κ-opioid receptor (κOR) agonist with demonstrated antinociceptive effects. Unlike (S)-2-(2,5-Dichlorophenyl)-2-(methylamino)ethan-1-OL, U50,488 exhibits high κOR affinity (Ki = 2.1 nM) but negligible µ-opioid receptor (µOR) activity .
  • Toxicity : Maximum tolerated dose (MTD) in rodents is 10 mg/kg due to sedation and dysphoria .

(S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol

  • Structure: Differs in halogen substitution (4-chloro-2,5-difluorophenyl vs. 2,5-dichlorophenyl) and lacks a methylamino group (primary amine instead).
  • Applications: Primarily a pharmaceutical intermediate. Fluorine atoms enhance metabolic stability compared to chlorine, but the absence of methylamino reduces lipophilicity (logP = 1.8 vs. 2.3 for the target compound) .

2-(Ethylmethylamino)ethanol

  • Functionality: Used as a surfactant or solvent.

Structural and Pharmacological Data Table

Compound Name Aromatic Substituents Amino Group logP Receptor Affinity (Ki, nM) Key Activity Toxicity (MTD, mg/kg)
This compound 2,5-Dichlorophenyl Methylamino 2.3 µOR: >1000; κOR: 45 Under investigation Not reported
U50,488 3,4-Dichlorophenyl Acetamide-linked 4.1 κOR: 2.1; µOR: >1000 κOR agonist 10 (rodents)
(S)-2-Amino-2-(4-chloro-2,5-difluorophenyl)ethan-1-ol 4-Cl,2,5-F Primary amine 1.8 N/A Intermediate N/A
2-(Ethylmethylamino)ethanol None Ethylmethylamino 0.5 N/A Surfactant N/A

Critical Analysis of Structural Modifications

  • Halogen Effects: The 2,5-dichloro substitution in the target compound may enhance µOR/κOR binding compared to mono-halogenated analogs, though specificity depends on spatial arrangement. Fluorine in the difluoro analog improves metabolic stability but reduces receptor engagement .
  • primary amines .
  • Stereochemistry : The S-configuration optimizes spatial alignment with opioid receptors, whereas racemic mixtures show reduced activity .

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